molecular formula C25H21NO6 B2648880 3,4-dimethoxy-N-(3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl)benzamide CAS No. 883953-06-8

3,4-dimethoxy-N-(3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl)benzamide

Cat. No.: B2648880
CAS No.: 883953-06-8
M. Wt: 431.444
InChI Key: JXUICAACAPQLIK-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 3,4-dimethoxy-substituted aromatic ring linked via an amide bond to a chromen-2-yl moiety. The chromen core is further substituted with a 4-oxo group and a 3-(4-methoxyphenyl) group. Its molecular formula is C₃₁H₂₅NO₇ (calculated molecular weight: ~523.54 g/mol), though exact data is absent in the provided evidence.

Properties

IUPAC Name

3,4-dimethoxy-N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO6/c1-29-17-11-8-15(9-12-17)22-23(27)18-6-4-5-7-19(18)32-25(22)26-24(28)16-10-13-20(30-2)21(14-16)31-3/h4-14H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUICAACAPQLIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromen-2-yl moiety: This step involves the cyclization of a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions to form the chromen-2-yl structure.

    Introduction of the methoxy groups: Methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

    Coupling with benzamide: The final step involves the coupling of the chromen-2-yl intermediate with a benzamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the chromen-2-yl moiety can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of thioethers or amides.

Scientific Research Applications

3,4-dimethoxy-N-(3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and chelate metal ions . The compound’s antibacterial effects could be due to its interference with bacterial cell wall synthesis or protein function.

Comparison with Similar Compounds

Substituent Effects and Structural Variations

Key analogs and their differences are summarized below:

Compound Name Substituents on Benzamide Chromen-2-yl Substitution Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Spectral Data (¹H/¹³C NMR, MS)
Target Compound 3,4-Dimethoxy 3-(4-Methoxyphenyl), 4-oxo ~523.54 N/A N/A N/A (Data not provided in evidence)
3,4-Dimethoxy-N-(4-oxo-4H-chromen-2-yl)benzamide (6s) 3,4-Dimethoxy 4-oxo 337.34 246 70 δ 11.93 (s, NH), 6.91 (s, chromen H); MS: [M+H]⁺ 338.1
4-Methoxy-N-(4-oxo-4H-chromen-2-yl)benzamide (6p) 4-Methoxy 4-oxo 307.31 227 89 δ 8.07–7.99 (m, aromatic H); MS: [M+Na]⁺ 329.3
3,4-Dimethoxy-N-(4-Methoxyphenyl)benzamide 3,4-Dimethoxy None (direct N-aryl linkage) 287.32 N/A N/A CAS: 1718-92-9; SMILES: COc1ccc(NC(=O)c2ccc(OC)c(OC)c2)cc1
3,4-Dimethoxy-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide 3,4-Dimethoxy 3-(2-oxo-2H-chromen-3-yl)phenyl 401.41 N/A N/A CAS: 314043-99-7; Mol. Formula: C₂₄H₁₉NO₅

Structural Insights :

  • Chromen Core Modifications: The target compound’s 3-(4-methoxyphenyl) substitution distinguishes it from simpler analogs like 6s and 6p, which lack this group.
  • Benzamide Substituents: The 3,4-dimethoxy groups on the benzamide moiety are shared with 6s and 15.
  • Direct N-Aryl Linkages : Compound 15 replaces the chromen ring with a 4-methoxyphenyl group, reducing molecular weight by ~236 g/mol. This simplification may alter pharmacokinetic properties, such as membrane permeability .

Physicochemical Properties

  • Melting Points : Analogs with bulkier substituents (e.g., 6s at 246°C) exhibit higher melting points than simpler derivatives (e.g., 6p at 227°C), suggesting increased crystallinity due to intermolecular interactions .
  • Synthetic Yields : Yields for chromen-2-yl benzamides range from 56% (6v ) to 94% (6j ), indicating that electron-withdrawing groups (e.g., bromine in 6j ) may stabilize intermediates during synthesis .

Spectral Data Comparison

  • ¹H NMR Shifts :
    • The NH proton in chromen-2-yl benzamides appears as a singlet near δ 11.93 ppm (6s , 6j ), consistent with strong hydrogen bonding .
    • Aromatic protons in dimethoxy-substituted benzamides resonate between δ 6.91–8.07 ppm, while methoxy groups show signals at δ ~3.79 ppm (6b ) .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺ or [M+Na]⁺) align with calculated masses, confirming structural integrity (e.g., 6s : observed 338.1 vs. calculated 337.34) .

Biological Activity

3,4-Dimethoxy-N-(3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl)benzamide is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound has gained attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a chromen-4-one core structure with methoxy and benzamide substituents. The structural formula can be represented as follows:

C20H18N2O5\text{C}_{20}\text{H}_{18}\text{N}_2\text{O}_5

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Studies have shown that this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, it has been reported to have an IC50 value of approximately 1.98 ± 1.22 µg/mL against specific tumor cells, indicating significant cytotoxicity .
  • Anti-inflammatory Properties : The compound demonstrates anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases .
  • Antioxidant Activity : It has also been recognized for its antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

Structural FeatureActivity
Methoxy Groups Enhance solubility and bioavailability
Benzamide Moiety Increases binding affinity to target proteins
Chromene Core Essential for anticancer activity

Research indicates that modifications to the methoxy groups can significantly alter the compound's potency and selectivity against various cancer cell lines .

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

  • Study on Cancer Cell Lines : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls, demonstrating its potential as an anticancer agent .
  • Inflammation Model : In an animal model of induced inflammation, administration of the compound reduced swelling and pain significantly compared to standard anti-inflammatory drugs .

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